molecular formula C19H14ClN3OS B360278 8-[(2-chlorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one CAS No. 903868-07-5

8-[(2-chlorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one

Cat. No.: B360278
CAS No.: 903868-07-5
M. Wt: 367.9g/mol
InChI Key: JAKLVLGNGALWHY-UHFFFAOYSA-N
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Description

6-(2-chlorobenzyl)-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines multiple fused rings, including thiazole, pyrimidine, and indole moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-chlorobenzyl)-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of intermediate compounds through thia-Michael addition and subsequent cyclization reactions. For instance, the reaction of 2-thiouracil with polarized olefins in the presence of nanosized ZnO can yield thiazolo-pyrimidine derivatives . The reaction conditions often involve the use of ethanol as a solvent and moderate temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(2-chlorobenzyl)-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(2-chlorobenzyl)-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-chlorobenzyl)-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit ER stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-chlorobenzyl)-2,3-dihydro[1,3]thiazolo[3’,2’:1,2]pyrimido[5,4-b]indol-5(6H)-one stands out due to its unique combination of thiazole, pyrimidine, and indole rings, which confer distinct chemical and biological properties

Properties

CAS No.

903868-07-5

Molecular Formula

C19H14ClN3OS

Molecular Weight

367.9g/mol

IUPAC Name

8-[(2-chlorophenyl)methyl]-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one

InChI

InChI=1S/C19H14ClN3OS/c20-14-7-3-1-5-12(14)11-23-15-8-4-2-6-13(15)16-17(23)18(24)22-9-10-25-19(22)21-16/h1-8H,9-11H2

InChI Key

JAKLVLGNGALWHY-UHFFFAOYSA-N

SMILES

C1CSC2=NC3=C(C(=O)N21)N(C4=CC=CC=C43)CC5=CC=CC=C5Cl

Canonical SMILES

C1CSC2=NC3=C(C(=O)N21)N(C4=CC=CC=C43)CC5=CC=CC=C5Cl

Origin of Product

United States

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